molecular formula C11H14N4 B1309622 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 852627-78-2

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1309622
CAS No.: 852627-78-2
M. Wt: 202.26 g/mol
InChI Key: AQOMRKUKXBCFMY-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a piperidine substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with the [1,2,4]triazolo[4,3-a]pyridine framework exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their efficacy against various bacterial strains. Studies have demonstrated that certain triazolo-pyridine derivatives possess significant antibacterial activity, making them potential candidates for the development of new antibiotics .

Antimalarial Properties

A series of triazolo[4,3-a]pyridine compounds have been investigated for their antimalarial activity. In vitro studies revealed that specific derivatives showed promising inhibitory concentrations against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with sulfonamide groups exhibited IC50 values as low as 2.24 μM, suggesting their potential as lead compounds in antimalarial drug discovery .

Anticancer Activity

The [1,2,4]triazolo[4,3-a]pyridine scaffold has also been explored for anticancer applications. Certain derivatives have shown selective inhibition of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The ability of these compounds to target specific pathways in cancer cells positions them as potential chemotherapeutic agents .

Enzyme Inhibition

The mechanism of action for many triazolo[4,3-a]pyridine derivatives involves the inhibition of critical enzymes associated with disease pathways. For example, some compounds have been identified as selective inhibitors of Janus kinase 1 (JAK1), which plays a crucial role in inflammatory processes and cancer progression. This selectivity is pivotal for minimizing side effects while maximizing therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities and modes of interaction between these compounds and their biological targets. Such studies provide valuable insights into optimizing chemical structures for enhanced activity and specificity against targeted enzymes or receptors .

Synthetic Routes

The synthesis of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies include microwave-assisted protocols that enhance yield and reduce reaction times while being environmentally friendly .

Case Studies

Several case studies highlight the successful application of these compounds in preclinical models:

  • A study demonstrated the effectiveness of a specific derivative in reducing tumor growth in xenograft models.
  • Another investigation focused on the antimalarial activity of synthesized triazolo-pyridines against drug-resistant strains of Plasmodium falciparum, showcasing their potential in addressing current treatment challenges in malaria therapy.

Summary Table of Biological Activities

Biological ActivityCompound DerivativesIC50 ValuesReferences
AntibacterialVarious triazolo-pyridinesVaries by strain ,
AntimalarialSulfonamide derivatives2.24 μM ,
AnticancerSelective JAK1 inhibitorsVaries by cell line ,

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the piperidine ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other triazolo[4,3-a]pyridine derivatives and contributes to its potential as a therapeutic agent.

Biological Activity

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 202.26 g/mol. The compound features a triazolo-pyridine core that is fused with a piperidine ring. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC11H14N4C_{11}H_{14}N_{4}
Molecular Weight202.26 g/mol
CAS Number852627-78-2

Biological Activity

Research indicates that compounds containing the triazolo[4,3-a]pyridine structure exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. For instance, derivatives with modifications in the piperidine ring have been tested against various bacterial strains and demonstrated significant inhibitory effects .
  • Anticancer Potential : The compound's ability to inhibit tumor cell proliferation has been evaluated in vitro. Studies suggest that it may induce apoptosis in cancer cells through specific pathways involving cell cycle arrest .
  • Neuropharmacological Effects : Some derivatives have been identified as potential modulators for neurological disorders by interacting with neurotransmitter receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

  • Substituents on the Piperidine Ring : Variations in the piperidine substituents significantly affect the compound's potency and selectivity towards specific biological targets.
  • Triazole Modification : Alterations in the triazole moiety can enhance solubility and bioavailability while maintaining or improving biological efficacy .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the antibacterial efficacy of various derivatives against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics .
  • Cancer Cell Line Testing : In vitro assays using breast cancer cell lines revealed that specific analogs of this compound could reduce cell viability by over 50% at micromolar concentrations .

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOMRKUKXBCFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407159
Record name 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852627-78-2
Record name 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
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